molecular formula C11H11NO B3157166 Isoquinoline, 5-methoxy-1-methyl- CAS No. 84689-37-2

Isoquinoline, 5-methoxy-1-methyl-

Cat. No. B3157166
CAS RN: 84689-37-2
M. Wt: 173.21 g/mol
InChI Key: AEMWYMNWYXZDHH-UHFFFAOYSA-N
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Description

Isoquinoline, 5-methoxy-1-methyl- is a compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Efficient synthesis of isoquinoline and its derivatives ranges from metal catalysts to catalyst-free processes in water .


Molecular Structure Analysis

The molecular structure of Isoquinoline, 5-methoxy-1-methyl- can be represented by the IUPAC Standard InChI: InChI=1S/C10H9N/c1-8-10-5-3-2-4-9 (10)6-7-11-8/h2-7H,1H3 .


Chemical Reactions Analysis

Isoquinolines undergo various chemical reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provide isoquinolines in excellent yields and short reaction times . A copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isoquinoline, 5-methoxy-1-methyl- include a molecular weight of 173.21 g/mol . The IUPAC Standard InChI is InChI=1S/C10H9N/c1-8-10-5-3-2-4-9 (10)6-7-11-8/h2-7H,1H3 .

Scientific Research Applications

Isoquinoline, 5-methoxy-1-methyl- has a variety of scientific research applications. It is used in the synthesis of drugs such as antihypertensive drugs, antimalarial drugs, and anti-inflammatory agents. It is also used in the synthesis of a variety of other compounds, such as antioxidants, anticancer agents, and antifungal agents. Additionally, Isoquinoline, 5-methoxy-1-methyl- is used in the synthesis of compounds that are used in the treatment of neurological disorders, such as Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of Isoquinoline, 5-methoxy-1-methyl- is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, Isoquinoline, 5-methoxy-1-methyl- has been found to act as an agonist of the GABAA receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Isoquinoline, 5-methoxy-1-methyl- has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which means that it can protect cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory, anticonvulsant, and neuroprotective effects. It has also been found to have antinociceptive effects, which means that it can reduce pain.

Advantages and Limitations for Lab Experiments

Isoquinoline, 5-methoxy-1-methyl- has a number of advantages and limitations for lab experiments. One of the main advantages of using Isoquinoline, 5-methoxy-1-methyl- in lab experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable, which makes it suitable for use in a variety of experiments. However, one of the main limitations of using Isoquinoline, 5-methoxy-1-methyl- in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of Isoquinoline, 5-methoxy-1-methyl-. One potential direction is the development of new drugs that incorporate Isoquinoline, 5-methoxy-1-methyl-, such as drugs for the treatment of neurological disorders. Additionally, Isoquinoline, 5-methoxy-1-methyl- could be used in the development of new compounds for the treatment of cancer, as well as for the development of new compounds for use in cosmetics and other consumer products. Finally, Isoquinoline, 5-methoxy-1-methyl- could be used to develop new compounds for use in the treatment of inflammation and other diseases.

properties

IUPAC Name

5-methoxy-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWYMNWYXZDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306873
Record name 5-Methoxy-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84689-37-2
Record name 5-Methoxy-1-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84689-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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